1-(3-Chloro-4-methylphenyl)-3-phenylurea

Lipophilicity ADME QSAR

Researchers often face supply inconsistencies for well-defined phenylurea building blocks. This compound solves that-batch-to-batch consistency (≥95% HPLC) and clear structural identity eliminate variables in kinase inhibitor design, environmental method development, and biophysical binding studies. Certified purity (≥95%), rapid fulfillment from major stock points (Shanghai, Shenzhen, Guangzhou), and dedicated R&D support streamline your procurement workflow, letting you focus on SAR optimization and analytical validation.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 13142-65-9
Cat. No. B185441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)-3-phenylurea
CAS13142-65-9
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)Cl
InChIInChI=1S/C14H13ClN2O/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18)
InChIKeyAOXXRHPZPFAKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-methylphenyl)-3-phenylurea: Identity, Regulatory Status & Scientific Positioning


1-(3-Chloro-4-methylphenyl)-3-phenylurea (CAS 13142-65-9) is an asymmetrically N,N′-disubstituted phenylurea derivative bearing a 3-chloro-4-methylphenyl moiety on one urea nitrogen and an unsubstituted phenyl group on the other [1]. It belongs to the broader arylurea class that encompasses both commercial photosystem-II-inhibiting herbicides (e.g., chlortoluron, diuron) and medicinal chemistry scaffolds such as sorafenib [2]. The compound is listed in the US EPA CompTox Chemicals Dashboard (DTXSID30304124) and is associated with four patent families in the PubChemLite database, indicating industrial interest despite limited published bioactivity literature [3][4]. It is commercially available from multiple suppliers at purities ≥95%, primarily for non-human research use .

Why Generic Phenylurea Substitution Is Scientifically Unjustified


Phenylurea derivatives are not functionally or pharmacokinetically interchangeable. The identity and position of aryl substituents govern logP, hydrogen-bond donor/acceptor balance, electronic effects on the urea carbonyl, and susceptibility to N-demethylation or ring hydroxylation by cytochrome P450 enzymes [1][2]. For instance, chlortoluron—bearing an N,N-dimethyl substitution rather than an N′-phenyl group—retains herbicidal photosystem-II inhibition, whereas its N-monodemethylated metabolite (1-(3-chloro-4-methylphenyl)-3-methylurea) shows reduced but still significant phytotoxicity . In the medicinal chemistry context, N,N′-diarylurea derivatives display cytotoxicity profiles against NSCLC cell lines that are highly sensitive to the specific aryl substitution pattern; subtle changes in the N′-phenyl substituent can alter selectivity for cancer versus normal cells [3]. Therefore, substituting 1-(3-chloro-4-methylphenyl)-3-phenylurea with a generic phenylurea risks unpredictable changes in logP, target binding, metabolic fate, and biological readout—each of which must be empirically verified for a given experimental system.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage Over N-Methyl and Monoarylurea Analogs

The predicted logP of 1-(3-chloro-4-methylphenyl)-3-phenylurea is 4.44 (ALOGPS), which is substantially higher than that of its N-monomethyl analog 1-(3-chloro-4-methylphenyl)-3-methylurea (XlogP3 ~2.9 for the monomethyl derivative; specific chemsrc value unavailable but structurally estimated) and the parent monoarylurea 1-(3-chloro-4-methylphenyl)urea (predicted XlogP 2.6) [1]. This ~1.5–1.8 log unit increase implies a >30-fold greater theoretical partition into octanol versus water, which directly impacts membrane permeability, protein binding, and bioaccumulation potential .

Lipophilicity ADME QSAR

Dual Hydrogen-Bond Donor Motif vs. Dimethylurea Herbicides

1-(3-Chloro-4-methylphenyl)-3-phenylurea possesses two urea N–H hydrogen-bond donors (one on each nitrogen), in contrast to commercial phenylurea herbicides such as chlortoluron (N′-(3-chloro-4-methylphenyl)-N,N-dimethylurea) and diuron (N′-(3,4-dichlorophenyl)-N,N-dimethylurea), which contain only one N–H donor due to N′,N′-dimethyl substitution [1][2]. This dual-donor motif is a critical pharmacophoric feature in kinase inhibitors (e.g., sorafenib, which uses a diarylurea to form bidentate H-bonds with the kinase hinge region) and is absent in the dimethylurea herbicide subclass [3]. The N′-unsubstituted phenyl ring also preserves a second acceptor-capable NH that may engage protein backbone carbonyls or structured water networks.

Medicinal Chemistry Pharmacophore Design Target Engagement

Distinct Patent Landscape from Agrochemical Phenylureas

PubChemLite records four distinct patent families associated with 1-(3-chloro-4-methylphenyl)-3-phenylurea, while the structurally related agrochemical intermediate 1-(3-chloro-4-methylphenyl)-3-methylurea is linked to seven patent families [1][2]. Importantly, 1-(3-chloro-4-methylphenyl)-3-phenylurea is not itself a registered herbicide active ingredient and does not appear in the BCPC Pesticide Compendium, whereas chlortoluron (CAS 15545-48-9) is a well-established commercial herbicide [3]. The non-overlapping patent landscape indicates that this compound occupies a distinct chemical space likely oriented toward pharmaceutical or specialty chemical applications rather than commodity agrochemical use.

Intellectual Property Freedom to Operate Chemical Prior Art

Synthetic Accessibility via Isocyanate–Aniline Route

The compound is synthesized via reaction of 3-chloro-4-methylphenyl isocyanate with aniline, a straightforward one-step urea-forming reaction . 3-Chloro-4-methylphenyl isocyanate is commercially available from major suppliers (e.g., Sigma-Aldrich, purity ≥98%) at gram scale, facilitating both milligram-scale medicinal chemistry SAR exploration and larger-scale process chemistry development . In contrast, the corresponding syntheses of unsymmetrical N-alkyl-N′-arylureas (such as the chlortoluron metabolite class) often require less readily available isocyanates or multi-step protocols. The commercial availability of the key isocyanate building block reduces synthetic burden and accelerates hit-to-lead optimization campaigns.

Synthetic Chemistry Parallel Synthesis Library Production

Research and Procurement Application Scenarios


Kinase Inhibitor Scaffold Design and SAR Exploration

With its diarylurea core presenting two hydrogen-bond donor N–H groups, this compound matches the pharmacophoric requirements for type II kinase inhibitor design (e.g., targeting VEGFR2, RAF, or PDGFR kinases). Medicinal chemistry groups can use it as a core scaffold for installing diverse substituents on the N′-phenyl ring while retaining the 3-chloro-4-methylphenyl moiety that contributes favorable logP (~4.4) for cell permeability [1]. The compound's presence in four patent families suggests prior art in pharmaceutical compositions, making it a relevant starting point for structure–activity relationship studies targeting oncology or inflammatory kinase pathways [2].

Environmental Fate Reference Standard for Phenylurea Monitoring

As a structurally defined N-phenyl-N′-arylurea with a single chlorine substituent, this compound serves as a model analyte for developing LC-MS/MS methods that distinguish monochlorinated phenylurea transformation products from dichlorinated analogs (e.g., diuron metabolites) in environmental water and soil samples. Its distinct logP of 4.44 enables predictable solid-phase extraction (SPE) recovery using reversed-phase sorbents, and its molecular ion ([M+H]+ at m/z ~261) provides a clean extracted ion chromatogram window for trace-level quantification [3].

Chemical Biology Probe for Urea–Protein Binding Studies

The compound's dual N–H donor motif, combined with the electron-withdrawing effect of the 3-chloro substituent (which polarizes the urea carbonyl for enhanced H-bond acceptor capacity), makes it a useful probe for biophysical studies of urea–protein interactions. Unlike N′,N′-dimethyl phenylureas that lack the second donor, this compound can engage in bidentate hydrogen-bonding with protein backbone carbonyls, mimicking the binding mode of clinically approved diarylurea kinase inhibitors [4]. Researchers investigating binding thermodynamics via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) may employ this compound as a minimal pharmacophore reference.

Agrochemical Comparative Screening: Non-Photosystem-II Control

Because this compound lacks the N′,N′-dimethyl substitution required for potent photosystem-II inhibition, it is expected to show reduced or negligible herbicidal activity compared to chlortoluron or diuron. This property makes it a valuable negative control or selectivity probe in agrochemical screening cascades that aim to decouple herbicidal activity from other phenylurea-associated effects (e.g., endocrine disruption potential as reported for certain phenylurea herbicides in neurohypophysis cell assays [5]). Its distinct logP and H-bonding profile also make it suitable for comparative soil mobility and leaching studies alongside registered phenylurea herbicides.

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